molecular formula C11H18Cl2N2O B11850677 (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

Cat. No.: B11850677
M. Wt: 265.18 g/mol
InChI Key: FBXUCXJJDKWDQP-UHFFFAOYSA-N
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Description

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a tetrahydroisoquinoline derivative characterized by a methoxy substituent at the 7-position of the isoquinoline ring and a methanamine group at the 1-position. Its dihydrochloride salt form enhances solubility and stability for pharmacological applications. The compound is synthesized via condensation reactions involving (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with reagents such as 2,3-dichloropyrazine under nitrogen atmosphere, followed by acid-base extraction and purification .

Properties

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

IUPAC Name

(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H

InChI Key

FBXUCXJJDKWDQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCNC2CN)C=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Alkylation and Amide Coupling

A patent by outlines a robust method for functionalizing tetrahydroisoquinolines. The process involves:

  • Alkylation : Reacting 7-methoxy-1,2,3,4-tetrahydroisoquinoline with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) to yield the ester intermediate.

  • Hydrolysis : Treating the ester with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to produce the carboxylic acid.

  • Amidation : Coupling the acid with ammonium chloride (NH₄Cl) using carbodiimide reagents (e.g., EDC/HOBt) to form the primary amine.

This route achieves an overall yield of 65–70%, with purity >98% confirmed by LC-MS (e.g., m/z 235.1 [M+H]⁺).

Enantioselective Synthesis

For chiral variants, transfer hydrogenation of 3,4-dihydroisoquinolines using Ru(II)-chiral catalysts (e.g., (R,R)-TsDPEN) ensures high enantiomeric excess (>95% ee). The resulting (S)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is alkylated with 2-bromoacetamide, followed by HCl salt formation to yield the dihydrochloride.

Key Reaction Optimization Parameters

Table 1: Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Bischler-Napieralski3,4-DimethoxyphenethylaminePOCl₃, H₂/Pd-C45–5090–92
Reductive Alkylation7-Methoxy-THIQHCHO, NaBH₃CN, HCl60–6594–96
Alkylation/Amidation7-Methoxy-THIQMethyl bromoacetate, EDC65–70>98

Purification and Characterization

Crude products are purified via recrystallization from isopropanol/HCl or column chromatography (SiO₂, CH₂Cl₂/MeOH). Analytical data include:

  • ¹H NMR (D₂O): δ 3.15 (s, 3H, OCH₃), 3.80–4.20 (m, 2H, CH₂NH₂), 6.70–7.10 (aromatic H).

  • LC-MS : m/z 235.1 [M+H]⁺, retention time 1.68 min.

  • Chiral HPLC : >95% ee using a Chiralpak AD-H column (hexane/i-PrOH).

Industrial-Scale Considerations

The patent CN110724098A highlights scalable protocols for analogous tetrahydroisoquinoline carboxylates, emphasizing:

  • Protection/Deprotection : Benzyl groups stabilize intermediates during carboxylation.

  • Catalytic Hydrogenation : Pd/C-mediated debenzylation under H₂ (1–3 atm) ensures quantitative yields.

  • Waste Reduction : Solvent recovery (THF, DCM) and catalyst reuse align with green chemistry principles.

Applications and Derivatives

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride serves as a precursor to neuroactive compounds, including κ-opioid receptor agonists and dopamine reuptake inhibitors. Derivatives with trifluoromethyl or pyridinyl substituents exhibit enhanced bioavailability, as evidenced by pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Differences/Implications
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Methoxy groups at 6,7-positions C11H14ClNO2 227.69 Enhanced electron density; potential for altered receptor binding.
7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol hydrochloride Methyl at 1-position; hydroxyl at 6-position C11H16ClNO2 229.71 Reduced basicity due to hydroxyl group; possible metabolic stability issues.
MMV008956 (5-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol) Diethoxy at 6,7-positions; phenolic chlorine C20H23ClNO4 376.86 Bulky substituents may reduce blood-brain barrier penetration but improve antimalarial activity.
7-Isoquinolinol,1,2,3,4-tetrahydro-2-methyl-,hydrochloride Methyl at 2-position; hydroxyl at 7-position C10H14ClNO 199.68 Smaller molecular weight; potential for increased CNS activity.

Pharmacological and Physicochemical Properties

  • Methoxy Positioning: The 7-methoxy group in the target compound may confer resistance to oxidative metabolism compared to 6-methoxy derivatives (e.g., 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride), which are more prone to demethylation .
  • Amine vs. Hydroxyl Groups: The methanamine group in the target compound enhances basicity and solubility relative to hydroxyl-bearing analogs like 7-Methoxy-1-methyl-6-isoquinolinol hydrochloride, which may exhibit lower bioavailability .
  • Similarity Scores : Computational similarity assessments (e.g., 0.98 for 6,7-dimethoxy derivatives) highlight the critical role of methoxy placement in maintaining activity profiles .

Biological Activity

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine; dihydrochloride
  • Molecular Formula : C₁₁H₁₈Cl₂N₂O
  • Molecular Weight : 265.18 g/mol

The biological activity of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets involved in inflammatory and immune responses. Research indicates that this compound enhances the production of interferon-gamma (IFN-γ), a critical cytokine in the immune response .

Anti-inflammatory Effects

Studies have demonstrated that (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride exhibits significant anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and reduces inflammation in various experimental models. For instance:

  • Case Study 1 : In a murine model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain sensitivity .

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. Its structural similarity to other known anticancer agents suggests it may inhibit tumor growth through multiple pathways.

  • Case Study 2 : A recent study reported that derivatives of tetrahydroisoquinoline exhibited cytotoxic effects against several cancer cell lines, indicating that (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride could have similar properties .

Comparative Studies

Research comparing (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride with other isoquinoline derivatives has highlighted its unique efficacy profile:

CompoundActivityReference
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochlorideAnti-inflammatory and antitumor
6-Methoxy-1,2,3,4-tetrahydroisoquinolineAntioxidant
1,2-DihydroxyisoquinolineAntimicrobial

Synthesis and Derivatives

The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves functionalizing tetrahydroisoquinoline derivatives through reactions such as the Pictet-Spengler reaction. This method enhances the yield and purity of the final product .

Q & A

Q. What are the common synthetic routes for (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with tetrahydroisoquinoline precursors. Key steps include:

Methoxy Substitution : Introduction of the methoxy group at the 7-position via electrophilic aromatic substitution or nucleophilic displacement.

Amine Functionalization : Methanamine attachment via reductive amination or nucleophilic substitution, followed by HCl salt formation.
Optimization strategies:

  • Use anhydrous DMF as a solvent under nitrogen to prevent hydrolysis of intermediates .
  • Adjust reaction temperatures (e.g., 120–150°C) and stoichiometric ratios (e.g., 2:1 K₂CO₃:substrate) to enhance yield .
  • Purify via recrystallization in dichloromethane or ethyl acetate to achieve >95% purity .

Q. What structural features contribute to the biological activity of this compound?

  • Methodological Answer : The compound’s bioactivity arises from:
  • Bicyclic Core : The tetrahydroisoquinoline scaffold mimics endogenous neurotransmitters, enabling receptor interactions (e.g., adrenergic, dopaminergic systems) .
  • 7-Methoxy Group : Enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins .
  • Protonated Amine : The dihydrochloride salt improves aqueous solubility, facilitating in vitro assays .
    Comparative studies with analogs lacking the methoxy group show reduced neuroprotective activity, confirming its critical role .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at room temperature in airtight, light-resistant containers to prevent degradation. Avoid freeze-thaw cycles .
  • Solubility : Prepare stock solutions in DMSO (10 mM) or deionized water (with 0.1% HCl for pH adjustment) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact .

Advanced Research Questions

Q. How do enantiomeric differences impact the pharmacological profile of this compound, and what chiral resolution methods are recommended?

  • Methodological Answer :
  • Enantiomer-Specific Activity : The (S)-enantiomer exhibits higher affinity for serotonin receptors, while the (R)-enantiomer shows preferential binding to adrenergic receptors .
  • Resolution Techniques :
  • Chiral HPLC : Use a Chiralpak® IA column with a hexane:isopropanol (80:20) mobile phase .
  • Crystallization : Employ diastereomeric salt formation with L-tartaric acid for large-scale separation .
  • Validation : Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

  • Methodological Answer :
  • Challenges : Poor crystal quality due to hygroscopicity or solvent inclusion .
  • Solutions :

Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered methoxy groups .

Refinement : Apply SHELXL’s restraints for flexible moieties (e.g., methanamine chain) and TWIN/BASF commands for twinned crystals .
Example refinement metrics:

       R1 = 0.032, wR2 = 0.078 (I > 2σ(I))  
  • Validation : Check ADPs and electron density maps using Coot .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :
  • Systematic Comparison : Construct a table of analogs with substituent variations and assay conditions:
AnalogSubstituent PositionIC₅₀ (nM)Assay SystemReference
7-Methoxy (Target Compound)7120 ± 15HEK-293
6-Methoxy6450 ± 30SH-SY5Y
No Methoxy->1000PC12
  • Root-Cause Analysis :
  • Receptor Specificity : Test analogs across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) .
  • Solubility Effects : Normalize activity data to free base equivalents to account for salt-form variability .

Q. What in silico methods are recommended for predicting target interactions and optimizing derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB: 4UPL for adrenergic receptors). Prioritize poses with hydrogen bonds to Asp113 and hydrophobic contacts to Phe330 .
  • QSAR Models : Train a model using descriptors like logP, polar surface area, and H-bond donors to predict neuroprotective EC₅₀ values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residue interactions .

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